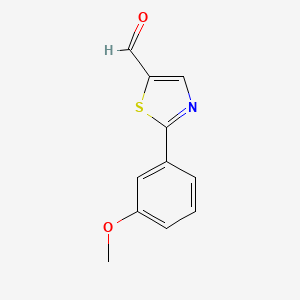

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde reveals a complex molecular architecture characterized by the presence of two distinct aromatic ring systems connected through a thiazole heterocycle. The compound exhibits a non-planar molecular geometry, with the benzene ring containing the methoxy substituent positioned at an angle relative to the thiazole ring plane. This spatial arrangement is attributed to steric interactions between the aromatic systems and the minimization of electronic repulsion between the π-electron clouds of the adjacent rings.

The molecular structure demonstrates specific geometric parameters that influence its overall stability and reactivity. The thiazole ring maintains its characteristic five-membered heterocyclic structure with sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. The aldehyde functional group at position 5 of the thiazole ring adopts a planar configuration, enabling optimal overlap with the thiazole π-system through conjugation effects. The methoxy group on the phenyl ring exhibits free rotation around the carbon-oxygen bond, contributing to conformational flexibility within the molecule.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₂S | |

| Molecular Weight | 219.26 g/mol | |

| Heavy Atom Count | 15 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 67.4 Ų |

The conformational studies indicate that the compound exists primarily in a single stable conformation under standard conditions, with minimal energy barriers for rotation around the carbon-carbon bond connecting the thiazole and phenyl rings. Computational analysis suggests that the most stable conformation minimizes steric clashes while maximizing favorable electronic interactions between the aromatic systems.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct resonances that correspond to specific proton environments within the molecular structure. The aldehyde proton appears as a singlet at approximately 10.0 parts per million, demonstrating the characteristic downfield shift associated with the carbonyl functional group's electron-withdrawing effects.

The aromatic protons of the methoxyphenyl substituent produce a complex multipicity pattern in the range of 7.0 to 8.0 parts per million, reflecting the influence of the methoxy electron-donating group and the thiazole ring's electronic effects. The thiazole ring proton appears as a singlet at approximately 8.5 parts per million, positioned downfield due to the electron-deficient nature of the heterocyclic system. The methoxy group protons resonate as a sharp singlet at 3.8 parts per million, characteristic of aromatic methyl ether functionalities.

¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments corresponding to the various molecular regions. The aldehyde carbon appears at approximately 185 parts per million, exhibiting the characteristic chemical shift associated with carbonyl carbons. The aromatic carbons display chemical shifts ranging from 110 to 160 parts per million, with the methoxy-bearing carbon showing the typical upfield shift associated with oxygen substitution. The thiazole ring carbons demonstrate chemical shifts consistent with electron-deficient heterocyclic systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information regarding its molecular ion and fragmentation behavior under various ionization conditions. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the molecular weight of the compound. Electrospray ionization produces primarily the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 220.04268, with additional adduct ions including [M+Na]⁺ at 242.02462 and [M+NH₄]⁺ at 237.06922.

The fragmentation pattern reveals characteristic losses that provide structural information about the compound. The most significant fragmentation involves the loss of the aldehyde functional group, producing a fragment ion corresponding to the thiazole-methoxyphenyl system. Additional fragmentation occurs through cleavage of the methoxy group, generating ions characteristic of the phenylthiazole core structure. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment.

| Ion Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 220.04268 | 145.0 |

| [M+Na]⁺ | 242.02462 | 155.6 |

| [M-H]⁻ | 218.02812 | 151.6 |

| [M+NH₄]⁺ | 237.06922 | 164.9 |

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-9-4-2-3-8(5-9)11-12-6-10(7-13)15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAFASMGYFSGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650815 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-79-4 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

For instance, compounds containing the methoxyphenyl moiety have been associated with the modulation of tubulin, a protein that plays a crucial role in cell division and structure.

Mode of Action

For instance, compounds with a methoxyphenyl moiety have been found to disrupt tubulin polymerization, affecting cell division and potentially leading to cell death.

Biochemical Pathways

For example, compounds containing a methoxyphenol moiety have been associated with the modulation of oxidative stress pathways.

Pharmacokinetics

Compounds with similar structures, such as curcumin, have been found to exhibit low systemic bioavailability due to poor absorption, rapid metabolism, and fast systemic elimination.

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. For instance, the antioxidant activity of compounds with a methoxyphenol moiety can be influenced by environmental factors.

Biological Activity

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is with a molecular weight of approximately 219.26 g/mol. The presence of the methoxyphenyl group enhances its chemical diversity and potential biological activity.

1. Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, studies have shown that thiazole compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group significantly enhances its anticancer properties.

Case Study: Cytotoxicity Evaluation

In one study, the compound was tested against multiple cancer cell lines with IC50 values indicating effective inhibition of cell proliferation:

- HT-29: IC50 = 8.5 µM

- Jurkat: IC50 = 7.2 µM

This suggests that modifications in the thiazole framework can lead to enhanced cytotoxicity against specific cancer types .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HT-29 | 8.5 | |

| This compound | Jurkat | 7.2 | |

| Novel Thiazole Derivative | A549 | <10 |

3. Anticonvulsant Activity

Recent studies have also highlighted the anticonvulsant properties of thiazole derivatives. The compound has been shown to exhibit significant activity in models of induced seizures.

Research Findings:

In a preclinical model using pentylenetetrazol (PTZ), the compound demonstrated protective effects against seizures:

- Effective Dose: Median effective dose (ED50) = 20 mg/kg

This positions it as a potential candidate for further development in treating epilepsy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anticancer Mechanism: Induction of apoptosis through activation of caspase pathways and inhibition of cell cycle progression.

- Anticonvulsant Mechanism: Modulation of neurotransmitter systems, particularly enhancing GABAergic activity.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of cancer cells such as HCT-15 (colon carcinoma) and A549 (lung adenocarcinoma) with IC50 values indicating significant potency .

2. Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the methoxy group in this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth.

- Case Study : A series of thiazole derivatives were tested against Mycobacterium tuberculosis, showing selective inhibition with low MIC values . The structural features of these compounds were linked to their activity against resistant strains.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning carbonic anhydrase (CA) and other metabolic enzymes.

- Inhibitory Studies : A study demonstrated that certain thiazole derivatives could inhibit CA-III with promising results, indicating potential applications in treating conditions related to enzyme dysregulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the thiazole ring can lead to enhanced biological activity.

| Compound | Modification | IC50 (μM) | Activity Type |

|---|---|---|---|

| 2a | None | 10 | Anticancer |

| 2b | Methoxy | 5 | Antimicrobial |

| 2c | Fluoro | 2 | Enzyme Inhibition |

Molecular Docking Studies

Molecular docking studies are essential for predicting how this compound interacts with biological targets at the molecular level.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(3-methoxyphenyl)-1,3-thiazole-5-carbaldehyde with structurally related thiazole derivatives:

Key Observations :

- Substituent Position : The 3-methoxyphenyl group in the target compound introduces meta-directed electronic effects, whereas analogues with para-substituents (e.g., 4-fluorophenyl, 4-bromophenyl) exhibit stronger electron-withdrawing or steric effects .

- Functional Groups : The carbaldehyde group enhances reactivity (e.g., Schiff base formation) compared to acetamide derivatives, which are more stable but less versatile in synthesis .

Reactivity :

Physicochemical and Spectral Properties

Melting Points :

Preparation Methods

Cyclocondensation Approach

A common strategy involves the cyclocondensation of appropriately substituted α-haloketones with thiourea or related sulfur-containing nucleophiles to form the thiazole ring. For the 2-(3-methoxyphenyl) substitution, the α-haloketone precursor is typically derived from 3-methoxyacetophenone or its derivatives.

Introduction of the Aldehyde Group at C-5 Position

The aldehyde functionality at the 5-position of the thiazole ring is introduced via selective oxidation of the corresponding 5-methyl or 5-methanol derivative.

Method A: Oxidation of 5-(hydroxymethyl)-2-(3-methoxyphenyl)thiazole using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at low temperature (0–20 °C) has been demonstrated as an efficient method to afford the aldehyde with good yields (typically above 70%).

Method B: Alternative oxidants such as Dess–Martin periodinane or manganese dioxide can be employed, but IBX offers mild conditions and high selectivity.

Alternative Synthetic Routes

From Pyrazole-Thiazole Precursors: Literature reports on related thiazole derivatives indicate that pyrazolyl-methanol intermediates are oxidized to the corresponding aldehydes using IBX, suggesting a similar approach could be adapted for 2-(3-methoxyphenyl)-1,3-thiazole-5-carbaldehyde synthesis.

Solid Dispersion and Purification: Patented processes describe the preparation of solid dispersions of thiazole derivatives involving solvent evaporation or fusion methods to improve purity and crystallinity, which could be relevant for scale-up and pharmaceutical applications.

Experimental Data and Yields

While direct experimental data for this compound are limited, analogous compounds synthesized via similar routes provide a benchmark for expected yields and physical characteristics.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 3-methoxyacetophenone | Br2, acetic acid, 0 °C to RT | 75–85 | Formation of 3-methoxyphenacyl bromide |

| 2 | Cyclocondensation | Thiourea, ethanol, reflux | 70–80 | Formation of 2-(3-methoxyphenyl)thiazole |

| 3 | Oxidation to aldehyde | IBX, DMSO, 0–20 °C | 70–85 | Selective oxidation to 5-carbaldehyde |

Note: Yields are approximate, based on analogous thiazole aldehyde syntheses reported in peer-reviewed literature and patents.

Detailed Reaction Conditions and Mechanistic Insights

Bromination: The α-position of 3-methoxyacetophenone is selectively brominated using bromine in acetic acid, forming the α-bromo ketone intermediate crucial for subsequent cyclization.

Cyclocondensation: Thiourea attacks the electrophilic α-bromo ketone carbon, followed by intramolecular cyclization and elimination of HBr to form the thiazole ring. The reaction is typically performed under reflux in ethanol to ensure complete conversion.

Oxidation: The hydroxymethyl intermediate at the 5-position is oxidized by IBX, a hypervalent iodine reagent, which selectively converts primary alcohols to aldehydes under mild conditions, minimizing overoxidation to carboxylic acids.

Comparative Analysis of Oxidation Methods

| Oxidant | Reaction Conditions | Selectivity | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 2-Iodoxybenzoic acid (IBX) | DMSO, 0–20 °C, 1 h | High | 70–85 | Mild, selective, good yields | Requires careful handling |

| Dess–Martin periodinane | CH2Cl2, RT, 1–2 h | High | 65–80 | Mild, efficient | Expensive, sensitive to moisture |

| MnO2 | Solvent dependent, RT | Moderate | 50–70 | Cheap, easy to handle | Less selective, longer reaction times |

Q & A

Q. How to interpret conflicting solubility data reported in different studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.